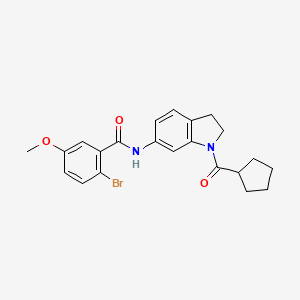

2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide" is a chemically synthesized molecule that appears to be related to indole-based structures. Indoles are a significant class of heterocyclic compounds with a wide range of biological activities. The presence of bromine and methoxy groups suggests potential reactivity and interaction with biological systems, as seen in similar compounds like 2-bromomelatonin, which has been shown to have a high binding affinity to melatonin receptors and acts as a potent agonist .

Synthesis Analysis

The synthesis of related indole derivatives has been demonstrated through various catalytic processes. For instance, N-heterocyclic carbene-catalyzed reactions have been used to annulate indolin-3-ones with bromoenals, providing access to dihydropyrano[3,2-b]indol-2(5H)-ones with good yields and enantioselectivities . Similarly, the synthesis of 2-bromomelatonin was achieved by direct bromination of melatonin, indicating that bromination is a viable strategy for introducing bromine into indole compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two polymorphs, both belonging to the monoclinic system, with molecules forming belts through hydrogen bonds . This suggests that "this compound" may also exhibit polymorphism and form specific molecular arrangements due to hydrogen bonding.

Chemical Reactions Analysis

Compounds with bromine and amide functionalities are known to participate in various chemical reactions. For instance, halogenated aniline derivatives have been used as synthons in palladium-catalyzed cross-coupling reactions to yield novel indole derivatives . Additionally, [Cp*RhIII]-catalyzed annulation has been employed to create quinazolin-4(3H)-one derivatives from N-methoxybenzamide . These examples indicate that the compound may also undergo similar reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of a bromine atom can significantly affect the compound's reactivity and interaction with biological targets, as seen with 2-bromomelatonin . The methoxy and amide groups can also influence the solubility, stability, and hydrogen bonding capacity of the molecule. The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from structurally related compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A novel bromophenol derivative, closely related to the specified compound, has been synthesized and shown to have significant anticancer activities on human lung cancer cell lines. This derivative, BOS-102, can effectively induce cell cycle arrest and apoptosis in cancer cells by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4). It also activates caspase-3 and poly (ADP-ribose) polymerase (PARP), alters the Bax/Bcl-2 ratio, and affects mitochondrial functions, showcasing its potential as an anticancer drug (Guo et al., 2018).

Radiotracer Potential

Research on compounds similar to 2-bromo-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methoxybenzamide has revealed their potential as radiotracers. Studies involving 76Br-labeled σ2-receptor ligands indicate that these compounds could be effective in identifying tumors in vivo. The compounds demonstrated a high yield and specific activity, along with high affinity and selectivity for the σ2 receptor, making them promising for PET imaging of solid tumors (Rowland et al., 2006).

GPR35 Agonists

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, which share structural similarities with the target compound, have been identified as potent agonists of the G protein-coupled receptor-35 (GPR35). These compounds show significant potential in treating pain, inflammation, and metabolic diseases. Among them, certain derivatives demonstrated high agonistic potency and good drug-like properties, highlighting their suitability for developing new GPR35 agonists (Wei et al., 2018).

Photodynamic Therapy

Some benzamide derivatives have been shown to have applications in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanines substituted with new benzenesulfonamide derivative groups have been synthesized. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Antimicrobial and Cytotoxic Evaluation

Benzene sulfonamides derived from similar structures have been synthesized and screened for antimicrobial activity against various bacterial and fungal strains. These compounds also showed potent cytotoxic activity against specific cancer cell lines, suggesting their potential use in antimicrobial and anticancer therapies (Kumar et al., 2017).

Eigenschaften

IUPAC Name |

2-bromo-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O3/c1-28-17-8-9-19(23)18(13-17)21(26)24-16-7-6-14-10-11-25(20(14)12-16)22(27)15-4-2-3-5-15/h6-9,12-13,15H,2-5,10-11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNGTNBGJIEKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)

![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)

![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)

![7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B3001370.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)

![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3001377.png)